molecular formula C9H19NO B7781378 (R)-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine

(R)-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine

Cat. No.: B7781378
M. Wt: 157.25 g/mol
InChI Key: UQZHUGUDCDTJNK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine is a chiral amine compound featuring an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine typically involves the reaction of ®-3,3-dimethyloxirane with N-ethylethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia or primary amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can result in various substituted amine derivatives .

Scientific Research Applications

®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity underlies its potential biological activities and applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((3,3-dimethyloxiran-2-yl)methyl)-N-ethylethanamine is unique due to its combination of an oxirane ring and an ethylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHUGUDCDTJNK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H]1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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